Product packaging for methyl 1-benzyl-1H-indole-2-carboxylate(Cat. No.:CAS No. 81787-92-0)

methyl 1-benzyl-1H-indole-2-carboxylate

Cat. No.: B187041
CAS No.: 81787-92-0
M. Wt: 265.31 g/mol
InChI Key: XWDTZGYNOCWWKR-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-indole-2-carboxylate (CAS 81787-92-0) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate and scaffold for developing novel therapeutic agents, particularly in the realm of infectious diseases. Recent investigations have identified substituted indoles, including this structure, as potent inhibitors of Trypanosoma cruzi , the parasite responsible for Chagas disease, representing a promising lead for new antiparasitic treatments . Furthermore, the indole-2-carboxylate core is a recognized pharmacophore in virology research. Structural analogs have demonstrated potent broad-spectrum antiviral activity against RNA viruses such as Coxsackievirus B3 and Influenza A, making it a valuable scaffold for exploring new antiviral mechanisms . Its applicability extends to HIV research, where the indole-2-carboxylic acid moiety can act as a metal-binding group, chelating Mg²⁺ ions in the active site of HIV-1 integrase, thereby inhibiting the strand transfer process essential for viral replication . The synthetic utility of this compound is well-established; it can be efficiently synthesized via alkylation of the indole nitrogen using benzyl bromide in the presence of aqueous KOH . Researchers utilize this compound for further derivatization, including hydrolysis to the corresponding carboxylic acid or synthesis of more complex hybrid molecules for biological evaluation . This product is strictly for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B187041 methyl 1-benzyl-1H-indole-2-carboxylate CAS No. 81787-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDTZGYNOCWWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358479
Record name methyl 1-benzyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81787-92-0
Record name methyl 1-benzyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 1 Benzyl 1h Indole 2 Carboxylate and Analogs

Conventional Synthetic Routes to N-Benzylated Indole-2-Carboxylates

Conventional methods for synthesizing N-benzylated indole-2-carboxylates primarily involve N-alkylation of a pre-formed indole (B1671886) ring or the construction of the indole nucleus through condensation reactions.

N-Alkylation Approaches to Indole-2-Carboxylate (B1230498) Derivatives

The direct N-alkylation of methyl indole-2-carboxylate is a common and straightforward approach to obtaining the title compound. tandfonline.comtandfonline.com This method typically involves the reaction of methyl indole-2-carboxylate with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. nih.govorgsyn.org The choice of base and solvent system is crucial for achieving high regioselectivity, favoring N-alkylation over potential C3-alkylation. tandfonline.comtandfonline.com Common bases include sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetonitrile. tandfonline.comtandfonline.com While both systems can yield the desired N-alkylated product, the K2CO3/acetonitrile system has been reported to produce cleaner products. tandfonline.com The reaction proceeds through the deprotonation of the indole nitrogen to form an indolyl anion, which then acts as a nucleophile, attacking the benzyl halide in an SN2 reaction. youtube.com

Starting Material Reagents Product Yield Reference
Methyl indole-2-carboxylateBenzyl bromide, K2CO3, AcetonitrileMethyl 1-benzyl-1H-indole-2-carboxylateGood tandfonline.com
Methyl indole-2-carboxylateBenzyl bromide, NaH, DMFThis compoundGood tandfonline.comtandfonline.com
IndoleBenzyl bromide, KOH, DMSO1-Benzylindole85-89% orgsyn.org

Condensation Reactions for Indole-2-Carboxylic Acid Ester Synthesis

Classic indole syntheses, such as the Fischer and Reissert methods, can be adapted to produce N-benzylated indole-2-carboxylates. tandfonline.com The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. alfa-chemistry.comwikipedia.org To synthesize this compound, one would start with 1-benzyl-1-phenylhydrazine (B1581896) and react it with pyruvic acid or its ester equivalent, followed by esterification. alfa-chemistry.com While historically significant, the Fischer synthesis can sometimes suffer from low yields and harsh reaction conditions. tandfonline.comalfa-chemistry.com

The Reissert indole synthesis offers another pathway, though it can also be limited by vigorous conditions and low yields. tandfonline.com More modern condensation approaches involve the reaction of o-aminobenzaldehydes or related compounds. For instance, a one-step method has been developed for the synthesis of indole-2-carboxylates from 2-dimethylaminobenzaldehydes and nitroacetic acid esters. researchgate.net Another strategy involves the condensation of 2-methylnitrobenzenes with formamide (B127407) acetals, followed by reductive cyclization to form the indole ring. orgsyn.org

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of complex indole derivatives, offering high efficiency and selectivity.

Palladium(II)-Catalyzed Cyclization-Carbonylation Strategies from 2-Alkynylanilines

Palladium(II)-catalyzed reactions of 2-alkynylanilines provide a direct route to the indole core. rsc.orgacs.org These reactions can involve a cyclization-carbonylation sequence to introduce the carboxylate group at the 2-position of the indole. The process typically involves the intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the alkyne, which is activated by the palladium catalyst, followed by the insertion of carbon monoxide and subsequent esterification. rsc.orgrsc.org This methodology allows for the synthesis of a variety of substituted indole-2-carboxylates.

Oxidative Carbonylation Protocols in Indole-3-Carboxylate (B1236618) Formation

While the focus is on indole-2-carboxylates, it is noteworthy that palladium-catalyzed oxidative carbonylation is a well-established method for the synthesis of indole-3-carboxylates. beilstein-journals.orgbeilstein-journals.orgthieme-connect.com This process often involves the direct carbonylation of the indole C-H bond at the 3-position. In some cases, 2-alkynylanilines can also be used as precursors, but the reaction conditions are tailored to favor the formation of the indole-3-carboxylate isomer. beilstein-journals.orgbeilstein-journals.org For example, a PdI2/KI catalytic system has been used for the oxidative heterocyclization/alkoxycarbonylation of N-substituted 2-alkynylanilines to yield indole-3-carboxylic esters. beilstein-journals.orgbeilstein-journals.org

Multi-Component and Convergent Synthetic Pathways to this compound

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like this compound in a single step from three or more starting materials. A one-pot, three-component protocol based on a Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This approach combines the formation of the indole ring and the N-benzylation in a single, streamlined process. rsc.org

Derivatization from Indole-2-Carboxylic Acid Precursors

A common and direct route to this compound involves the derivatization of indole-2-carboxylic acid or its corresponding esters. This multi-step process typically includes the synthesis of the indole-2-carboxylic acid core, followed by N-alkylation and esterification, though the order of these steps can vary.

The foundational precursor, indole-2-carboxylic acid, can be synthesized through several established methods. tandfonline.com One of the most utilized is the Reissert compound synthesis, which involves the condensation of o-nitrotoluene and diethyl oxalate, followed by reductive cyclization. orgsyn.org Another approach is the Fischer indole synthesis, where aryl hydrazines react with pyruvic acid or its esters. nih.govresearchgate.net For instance, the condensation of phenylhydrazine (B124118) with ethyl pyruvate (B1213749) can yield ethyl indole-2-carboxylate, which can then be hydrolyzed to indole-2-carboxylic acid. orgsyn.orgresearchgate.net

Once indole-2-carboxylic acid or its simple alkyl ester is obtained, the next key step is the introduction of the benzyl group at the N1-position. This is typically achieved via N-alkylation. A study by Al-Hiari et al. demonstrated a successful method for the N-alkylation of ethyl indole-2-carboxylate. mdpi.com The reaction of ethyl indole-2-carboxylate with benzyl bromide in the presence of aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) at room temperature afforded ethyl 1-benzyl-1H-indole-2-carboxylate in excellent yield. mdpi.com The same study noted that by adjusting the stoichiometry of KOH and water, the reaction can directly yield the N-alkylated acid, 1-benzyl-1H-indole-2-carboxylic acid. mdpi.com

If the starting material is indole-2-carboxylic acid, the synthetic sequence would involve N-benzylation followed by esterification, or vice-versa. Esterification of indole-2-carboxylic acid to its methyl ester is a standard procedure, often carried out using methanol (B129727) in the presence of an acid catalyst like sulfuric acid. mdpi.com

The following table summarizes a typical synthetic pathway starting from ethyl indole-2-carboxylate.

Step Reactant(s) Reagents & Conditions Product Yield Reference
1Ethyl 1H-indole-2-carboxylate, Benzyl bromideaq. KOH, Acetone, 20°C, 2hEthyl 1-benzyl-1H-indole-2-carboxylate95% mdpi.com
2Ethyl 1-benzyl-1H-indole-2-carboxylateLiOH, DME/H₂O, Δ1-Benzyl-1H-indole-2-carboxylic acid~95% clockss.org
31-Benzyl-1H-indole-2-carboxylic acidMethanol, H₂SO₄ (cat.), RefluxThis compoundHigh mdpi.com

This table presents a representative synthetic route. Yields are indicative and may vary based on specific reaction conditions.

Post-Functionalization of Indole-2-Carboxylates

Post-functionalization involves modifying the indole-2-carboxylate scaffold at positions other than the carboxyl or N1-positions. The indole ring is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3-position. orgsyn.org

A key functionalization method is the Vilsmeier-Haack reaction, which introduces a formyl group at the C3-position. This reaction on ethyl indole-2-carboxylates yields ethyl 3-formyl-1H-indole-2-carboxylates. researchgate.netnih.gov The resulting aldehyde can then be used as a versatile handle for further modifications. For example, it can be reduced to a hydroxymethyl group using sodium borohydride, providing a C3-hydroxymethyl indole-2-carboxylate intermediate. nih.gov

Another common C3-functionalization is the Mannich reaction. The reaction of ethyl 1H-indole-2-carboxylates with formaldehyde (B43269) and a secondary amine, such as morpholine, yields the corresponding ethyl 3-(aminomethyl)-1H-indole-2-carboxylates. researchgate.net

Friedel-Crafts acylation offers another route to functionalize the indole ring. Depending on the catalyst and conditions, acylation of indole-2-carboxylates can occur at the C3, C5, or C7 positions. clockss.org For instance, using aluminum chloride as the Lewis acid catalyst tends to direct acylation to the C3-position. clockss.org

These post-functionalization strategies are crucial for creating a diverse library of indole derivatives for various applications, including drug discovery. rsc.orgresearchgate.net

The table below outlines common post-functionalization reactions for the indole-2-carboxylate core.

Reaction Type Substrate Reagents & Conditions Product Type Reference
Vilsmeier-HaackEthyl 1H-indole-2-carboxylatePOCl₃, DMFEthyl 3-formyl-1H-indole-2-carboxylate researchgate.netnih.gov
Mannich ReactionEthyl 1H-indole-2-carboxylateFormaldehyde, MorpholineEthyl 3-(morpholinomethyl)-1H-indole-2-carboxylate researchgate.net
Friedel-Crafts AcylationEthyl indole-2-carboxylateAcyl chloride, AlCl₃3-Acyl-indole-2-carboxylate clockss.org
N-AlkylationEthyl 1H-indole-2-carboxylateAllyl bromide, aq. KOH, AcetoneEthyl 1-allyl-1H-indole-2-carboxylate mdpi.com

This table illustrates key post-functionalization reactions on the indole-2-carboxylate scaffold.

Sustainable and Green Chemistry Approaches in Indole-2-Carboxylate Synthesis

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods in chemical manufacturing. For the synthesis of indole-2-carboxylates, green chemistry principles are being applied to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A notable example is the synthesis of the precursor, indole-2-carboxylic acid. Traditional methods often employ stoichiometric reducing agents like ferrous sulfate (B86663) or zinc, which generate large amounts of metallic waste. tandfonline.com A greener alternative utilizes catalytic hydrogenation. A practical and environmentally benign process was developed using a palladium-loaded Al-MCM-41 mesoporous catalyst (RS001) for the reductive cyclization of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. tandfonline.com This heterogeneous catalyst is highly efficient, can be easily recovered by filtration, and reused, which significantly minimizes waste and avoids the issues associated with heavy metal sludge. tandfonline.com

Furthermore, the development of one-pot reaction sequences contributes to the green synthesis of functionalized indoles. A sequence involving a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement followed by a Pd-catalyzed cyclization has been developed to construct complex chiral N-substituted indoles from simple precursors in a single vessel. acs.org This approach reduces the need for purification of intermediates, saving solvents and energy. acs.org

Green Chemistry Approach Description Advantages Reference
Heterogeneous CatalysisUse of a reusable Pd-loaded Al-MCM-41 catalyst for the synthesis of indole-2-carboxylic acid via hydrogen reduction.Catalyst is easily recovered and reused, environmentally benign, avoids large amounts of iron mud waste. tandfonline.com
One-Pot Sequential ReactionsA sequence of asymmetric aza-Piancatelli rearrangement and Pd-catalyzed cyclization to build complex indole structures.Reduces intermediate purification steps, saves solvents and energy, increases overall efficiency. acs.org

This table highlights sustainable approaches in the synthesis of indole-2-carboxylate precursors and related structures.

Enantioselective Synthesis of Related Indole Derivatives

The synthesis of chiral indole derivatives is of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological effects. Various catalytic strategies have been developed for the asymmetric synthesis of indole derivatives.

One major strategy involves the catalytic enantioselective functionalization of a pre-existing indole core. researchgate.net However, recent advances have focused on establishing chirality during the indole ring's formation. For instance, a sequence of a catalytic asymmetric aza-Piancatelli rearrangement and a subsequent Pd-catalyzed cyclization has been shown to construct chiral N-substituted indoles with excellent enantioselectivities (up to 95% ee). acs.org

Another powerful method is the use of chiral Brønsted acids as organocatalysts. A Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source provides an efficient, metal-free route to various optically active indolines with high enantiomeric excesses (up to 97% ee). organic-chemistry.org

Transition metal catalysis also plays a pivotal role. A nickel-catalyzed C-C coupling reaction has been developed to couple N-indolyl-substituted alkenes with various bromides, producing chiral N-alkylindole adducts with high enantioselectivity (up to 97% ee). nih.gov This method is notable for its mild conditions and broad substrate scope. nih.gov Furthermore, Rh/Pd relay catalysis has been employed for the hydroamination of alkynes to generate chiral 1-indolyl dihydronaphthalenols with exceptional enantioselectivity (up to 99% ee). rsc.org

These advanced methodologies provide access to a wide array of enantioenriched indole-based structures, which are valuable in medicinal chemistry and materials science. researchgate.netnih.gov

Enantioselective Method Catalyst System Product Type Enantioselectivity (ee) Reference
Aza-Piancatelli/CyclizationChiral Brønsted Acid / Pd-catalystChiral N-substituted indoles89-95% acs.org
Transfer HydrogenationChiral Brønsted AcidOptically active indolinesup to 97% organic-chemistry.org
C-C CouplingNickel-catalyst / Chiral LigandChiral N-alkylindolesup to 97% nih.gov
Relay CatalysisRh/Pd CatalystsChiral 1-indolyl dihydronaphthalenolsup to 99% rsc.org

This table summarizes modern enantioselective methods for synthesizing chiral indole derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1 Benzyl 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 1-Benzyl-1H-Indole-2-Carboxylate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the this compound molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons of the indole (B1671886) ring and the benzyl (B1604629) group typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its respective position in the molecule.

The protons of the benzyl group's phenyl ring often appear as a multiplet, while the benzylic protons (CH₂) typically present as a singlet. The protons on the indole core exhibit characteristic splitting patterns due to coupling with adjacent protons. For instance, the proton at the C3 position of the indole ring often appears as a singlet. The methyl ester protons are typically observed as a singlet in the upfield region of the spectrum. The coupling constants (J values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. researchgate.netlibretexts.orglibretexts.org

¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole H-3 ~7.1 s -
Indole H-4, H-5, H-6, H-7 ~7.1-7.7 m -
Benzyl CH₂ ~5.6 s -
Benzyl Ar-H ~7.2-7.4 m -
Methyl OCH₃ ~3.9 s -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 160-170 ppm. The aromatic carbons of the indole and benzyl groups resonate in the range of approximately δ 110-140 ppm. The benzylic carbon (CH₂) and the methyl ester carbon (OCH₃) appear at higher field strengths. The specific chemical shifts are influenced by the electronic environment of each carbon atom. ucl.ac.ukoregonstate.edu

¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O (Ester) ~161
Indole C-2 ~130
Indole C-3 ~107
Indole C-3a ~128
Indole C-4 ~125
Indole C-5 ~123
Indole C-6 ~121
Indole C-7 ~111
Indole C-7a ~138
Benzyl CH₂ ~51
Benzyl C-1' ~136
Benzyl C-2'/C-6' ~127
Benzyl C-3'/C-5' ~129
Benzyl C-4' ~128
Methyl OCH₃ ~52

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. It helps to trace the connectivity of protons within the indole and benzyl ring systems. tetratek.com.trresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. tetratek.com.tr

Together, these 2D NMR techniques provide a detailed and robust structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features.

The most prominent absorption is typically the C=O stretching vibration of the ester group, which appears as a strong band in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group also produce strong bands, usually in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.

The aromatic C-H stretching vibrations of the indole and benzyl rings are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic methylene (B1212753) group appears just below 3000 cm⁻¹. pressbooks.pub The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.netuniroma1.it The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings. researchgate.net

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1700-1730 Strong
C-O (Ester) Stretch 1250-1300, 1100-1150 Strong
Aromatic C-H Stretch >3000 Medium
Aliphatic C-H (CH₂) Stretch <3000 Medium
Aromatic C=C Stretch 1450-1600 Medium to Weak

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). scielo.org.mx For this compound, high-resolution mass spectrometry (HRMS) can determine the precise molecular weight, which in turn confirms the elemental composition. acs.org

In the mass spectrum, the molecular ion peak (M⁺) corresponds to the intact molecule. The fragmentation pattern observed in the spectrum offers valuable structural insights. A common fragmentation pathway for this molecule is the cleavage of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation involves the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the entire methoxycarbonyl group (-COOCH₃). The fragmentation of the indole ring itself can also produce a characteristic pattern of ions. By analyzing these fragment ions, the connectivity of the different parts of the molecule can be deduced and confirmed. scielo.org.mx

X-ray Crystallography for Definitive Solid-State Structural Analysis of Indole-2-Carboxylates

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov For indole-2-carboxylates that can be crystallized, this technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure in the solid state. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Methyl 1 Benzyl 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties with high accuracy. Such analyses for methyl 1-benzyl-1H-indole-2-carboxylate would provide fundamental insights into its behavior.

Optimization of Molecular Geometry and Conformational Analysis

A full geometric optimization using DFT would reveal the most stable three-dimensional arrangement of the atoms in this compound. This analysis would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis would identify various spatial isomers (conformers), arising from rotation around single bonds—such as the bond connecting the benzyl (B1604629) group to the indole (B1671886) nitrogen—and calculate their relative energies to find the global minimum energy structure. While studies on similar N-benzyl substituted heterocyclic compounds exist, specific optimized coordinates and conformational energy landscapes for the title compound are not documented.

Prediction of Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational frequency corresponds to a specific type of molecular motion, such as the stretching of the carbonyl (C=O) group in the ester, or the bending of C-H bonds in the aromatic rings. These predicted spectra are invaluable for interpreting experimental spectroscopic data. For instance, experimental IR data for the closely related N-benzyl-1H-indole-2-carbohydrazide show characteristic peaks for C=O stretching around 1680 cm⁻¹. mdpi.com A theoretical study on this compound would provide a similar detailed assignment of its vibrational modes, but such a study is not currently available.

Calculation of Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable DFT-based approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov Comparing these calculated shifts with experimental data serves as a stringent test of the accuracy of the computed molecular structure. Experimental ¹H and ¹³C NMR data have been reported for analogous compounds like N-benzyl-1H-indole-2-carbohydrazide, but a theoretical GIAO calculation for this compound that would allow for a direct comparative analysis has not been published. mdpi.com

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Analysis of the spatial distribution of these orbitals helps predict the likely sites for electrophilic and nucleophilic attack. For this compound, this analysis would pinpoint the most reactive regions of the molecule, but specific HOMO-LUMO energy values and orbital plots are not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. An MEP map for this compound would highlight the electron-rich areas, such as around the oxygen atoms of the carboxylate group, and electron-deficient areas, providing crucial information for predicting its interaction with other molecules. However, no such specific MEP analysis for this compound has been reported in the literature.

Theoretical Studies on Non-Linear Optical Properties

Theoretical investigations into the non-linear optical (NLO) properties of this compound are not available in the reviewed scientific literature. Computational studies detailing properties such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial for assessing a molecule's potential in NLO applications, have not been reported for this specific compound.

Thermodynamic Property Calculations at Varied Temperatures

There are no available theoretical studies in the surveyed literature that focus on the calculation of the thermodynamic properties of this compound at different temperatures. Consequently, data regarding the relationships between thermodynamic functions such as heat capacity (Cp), entropy (S), and enthalpy (H) with temperature, derived from computational models, are not available for this molecule.

Chemical Reactivity and Derivatization of Methyl 1 Benzyl 1h Indole 2 Carboxylate

Transformations Involving the Ester Moiety

The ester functional group at the C2-position of the indole (B1671886) ring is a prime site for a range of chemical modifications, including hydrolysis, transesterification, and conversion to amides and hydrazides.

Hydrolysis to Methyl 1-Benzyl-1H-Indole-2-Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, methyl 1-benzyl-1H-indole-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. nih.gov This saponification process proceeds through the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. Subsequent acidification furnishes the final carboxylic acid.

Alternatively, mild alkaline hydrolysis of related indole-2-carboxylates has been achieved using lithium hydroxide in aqueous dimethoxyethane. clockss.org The choice of base and reaction conditions can be crucial to avoid potential side reactions, such as decarboxylation, which can occur under harsh conditions. clockss.org

Table 1: Conditions for the Hydrolysis of Indole-2-Carboxylates

SubstrateReagentsSolventConditionsProductReference
Isopropyl 5-nitro-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylateSodium hydroxideMethanol/Water80 °C, 1.5 h5-nitro-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid nih.gov
Ethyl 3-bromo-1H-indole-2-carboxylateConcentrated sulphuric acidAnhydrous ethanol (B145695)80 °C, 2 h3-Bromo-1H-indole-2-carboxylic acid nih.gov
N-Boc-protected methyl indoline-2-carboxylateSodium hydroxideNot specifiedNot specifiedcis-indoline 2-carboxylic acid clockss.org
N-Boc-protected methyl indole-2-carboxylate (B1230498)Lithium hydroxideAqueous dimethoxyethaneNot specifiedtrans-acid clockss.org

Transesterification Reactions of Indole-2-Carboxylates

Transesterification offers a method to convert the methyl ester of 1-benzyl-1H-indole-2-carboxylate into other esters, which can be useful for modifying the physical and chemical properties of the molecule or for introducing functional groups. This reaction involves treating the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. For instance, scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols, affording methyl, ethyl, isopropyl, and allyl esters in high yields. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for transesterification reactions under mild conditions. organic-chemistry.org

Hydrazinolysis and Amide Formation

The ester moiety can be readily converted into a hydrazide or an amide, which are valuable intermediates for the synthesis of a wide range of biologically active compounds.

Hydrazinolysis: The reaction of methyl 1-benzyl-1H-indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol leads to the formation of the corresponding carbohydrazide. This reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy (B1213986) group of the ester. For example, N-benzyl-1H-indole-2-carbohydrazide has been synthesized and characterized. mdpi.com

Amide Formation: Amide formation can be achieved by reacting the parent carboxylic acid (obtained from hydrolysis) with an amine using a coupling agent. A common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. mdpi.com Direct conversion from the ester to an amide is also possible but can be more challenging. One approach involves heating the ester with an amine, sometimes in the presence of a catalyst. youtube.com For instance, the direct condensation of carboxylic acids and amines can be mediated by reagents like titanium tetrachloride (TiCl₄) in pyridine. nih.gov

Table 2: Synthesis of Indole-2-Carboxamides and Related Derivatives

Starting MaterialReagentsProductReference
1H-indole-2-carboxylic acidSubstituted benzyl (B1604629) hydrazine, EDCIN-substituted-1H-indole-2-carbohydrazides mdpi.com
3-Bromo-1H-indole-2-carboxylic acidAniline (B41778) derivatives, Pd(OAc)₂, Buchwald-Hartwig conditions6-anilino-indole-2-carboxylic acid derivatives nih.gov
Benzoic acidBenzylamine, ZrCl₄ or ZrCp₂Cl₂N-benzyl-benzamide rsc.org
Indol-3-yl isocyanateCarboxylic acidsN-(indol-3-yl)amides rsc.org

Functionalization at the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to modern C-H activation strategies.

Electrophilic Aromatic Substitution on the Indole Core

Electrophilic aromatic substitution (EAS) is a classic method for introducing substituents onto the indole ring. uci.edumasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile on the π-electron system of the indole to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.commsu.edu For indole-2-carboxylates, the substitution pattern is influenced by the directing effects of the existing substituents. The ester group at C2 is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. However, the nitrogen atom of the indole ring is a powerful electron-donating group, directing electrophiles primarily to the C3 position. Acylation of indole-2-carboxylates under Friedel-Crafts conditions has been reported to yield mixtures of 3-, 5-, and 7-acyl derivatives, with the regioselectivity being dependent on the Lewis acid catalyst and reaction conditions. clockss.org With a strong Lewis acid like aluminum chloride, acylation can occur at the C3 position, while with other catalysts, substitution on the benzene (B151609) ring portion of the indole is observed. clockss.org

C-H Bond Activation and Direct Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. mdpi.com Palladium-catalyzed C-H activation has been successfully applied to indole derivatives. mdpi.comresearchgate.net For instance, a palladium-catalyzed domino reaction involving C3-H bond activation/benzylation of indole-carboxylic acids with benzyl alcohols has been developed in water. mdpi.com This method allows for the direct construction of C-C bonds at the C3 position of the indole ring. While this specific reaction was demonstrated on indole-5-carboxylic acid, the principle can be extended to other indole derivatives. mdpi.com

Rhodium-catalyzed C-H activation has also been employed for the functionalization of indoles, particularly for the construction of spiroindole scaffolds through selective C7-H activation. thieme-connect.com This highlights the potential for regioselective functionalization of the indole core by careful choice of catalyst and directing groups.

Reactions Involving the N-Benzyl Substituent

The N-benzyl group in this compound is often employed as a protecting group for the indole nitrogen. Its removal, or debenzylation, is a crucial step in many synthetic sequences to yield the free N-H indole. Several methods exist for this transformation, with the choice depending on the presence of other functional groups in the molecule. researchgate.net Conversely, under certain reaction conditions, the N-benzyl group can remain intact, demonstrating its stability. rsc.org

Common Debenzylation Methods:

Catalytic Hydrogenolysis: This is the most common method for N-benzyl group removal, typically using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere. researchgate.netnih.gov The reaction is generally clean and efficient. However, its compatibility is limited by the presence of other reducible functional groups such as alkenes, alkynes, or certain aromatic systems. researchgate.net In some cases, the reaction can be sluggish, but adding a small amount of acid, like acetic acid, can significantly improve the reaction rate and yield. nih.govsciencemadness.org

Base-Promoted Oxidation: An alternative method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen source. researchgate.net This procedure is rapid and efficient for a wide variety of nitrogen-containing heterocycles. The proposed mechanism involves the formation of a benzylic anion, which then reacts with oxygen. researchgate.net This base-promoted process serves as a valuable alternative to the more traditional acidic or reductive methods. researchgate.net

Oxidative Deprotection with N-Iodosuccinimide (NIS): Treatment with NIS can effect the debenzylation of benzylamines. ox.ac.uk This method offers a flexible, homogeneous system that can be tuned for selective mono- or didebenzylation in substrates with multiple benzyl groups. ox.ac.uk

Enzymatic Deprotection: Biocatalytic methods, such as using a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system, have been developed for the selective deprotection of N-benzyl groups under mild conditions. rsc.org

The following table outlines various conditions for the N-debenzylation of N-benzyl protected heterocycles.

Method Reagents/Catalyst Solvent Conditions Key Features Reference
Catalytic Hydrogenolysis20% Pd(OH)₂/C, H₂Ethanol60 °C, 1 atmStandard method; may require added acid (HOAc) for difficult substrates. nih.gov nih.gov
Base-Promoted OxidationKOtBu, O₂DMSORoom TemperatureRapid and efficient; complementary to reductive methods. researchgate.net researchgate.net
Oxidative DeprotectionN-Iodosuccinimide (NIS)DichloromethaneRoom TemperatureHomogeneous system; tunable for selective deprotection. ox.ac.uk ox.ac.uk
Enzymatic DeprotectionLaccase/TEMPOBuffer (e.g., Citrate)pH 5Mild and selective biocatalytic approach. rsc.org rsc.org

Mechanistic Studies on the Synthesis and Reactivity of Methyl 1 Benzyl 1h Indole 2 Carboxylate

Mechanistic Pathways of Palladium-Catalyzed Indole (B1671886) Cyclization and Carbonylation Reactions

Role of Catalytic Cycles and Intermediate Species

The catalytic cycle for the palladium-catalyzed synthesis of the indole ring system, such as in the Larock heteroannulation, generally proceeds through a sequence of well-defined steps involving various palladium intermediates. wikipedia.org

The cycle typically begins with the active Pd(0) catalyst. The key steps are:

Oxidative Addition: The cycle initiates with the oxidative addition of the ortho-iodoaniline derivative to the Pd(0) species, forming an arylpalladium(II) intermediate. wikipedia.org

Alkyne Coordination and Insertion: The alkyne, in this case methyl propiolate, then coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-migratory insertion of the alkyne into the aryl-palladium bond, generating a vinylic palladium(II) intermediate. wikipedia.orgbyjus.com The regioselectivity of this step is critical in determining the final substitution pattern of the indole.

Intramolecular Cyclization (Aminopalladation): The nitrogen atom of the aniline (B41778) moiety then attacks the palladium-bound vinyl group in an intramolecular fashion. This nucleophilic attack displaces the halide ligand, leading to the formation of a six-membered heterocyclic palladium intermediate and constructing the core indole ring system. wikipedia.org

Reductive Elimination: The final step is a reductive elimination from the Pd(II) center, which forms the C-C double bond of the indole ring, yields the final indole product, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

A related and powerful method involves the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines. In this approach, carbon monoxide is incorporated into the molecule during the cyclization process. The catalytic cycle shares similarities with the Larock synthesis but includes a crucial carbonylation step. After the initial cyclization to form a vinylpalladium species, CO insertion occurs to form an acylpalladium intermediate. Subsequent intramolecular reaction or reaction with an alcohol like methanol (B129727) leads to the formation of the ester functionality. rsc.org

Influence of Ligands and Solvents on Reaction Outcome and Selectivity

The choice of ligands and solvents plays a pivotal role in directing the outcome and selectivity of palladium-catalyzed reactions. These components can influence the stability and reactivity of catalytic intermediates, thereby controlling which reaction pathway is favored.

In the context of synthesizing indole carboxylates from 2-alkynylanilines, a study demonstrated that a simple change in ligand and solvent could switch the reaction between a cyclization-carbonylation and a more complex cyclization-carbonylation-cyclization-coupling (CCC-coupling) pathway. rsc.org

For instance, the use of a palladium(II) trifluoroacetate (B77799) [Pd(tfa)₂] catalyst in a dimethyl sulfoxide (B87167) (DMSO)/methanol (MeOH) solvent mixture favors the cyclization-carbonylation pathway, leading to the formation of methyl indole-3-carboxylates in good yields. rsc.org In contrast, when a [Pd(tfa)₂(box)] (box = bis(oxazoline)) catalyst is used in isopropanol (B130326) (iPrOH), the reaction proceeds via the CCC-coupling pathway to yield symmetrical ketones. rsc.org

The following table summarizes the optimization of the cyclization-carbonylation reaction, highlighting the critical role of the solvent system.

EntryCatalystSolvent (v/v)Yield (%)
1Pd(tfa)₂MeOH45
2Pd(tfa)₂DMSOtrace
3Pd(tfa)₂DMSO/MeOH (1:1)85
4Pd(tfa)₂DMSO/MeOH (2:1)83
5Pd(tfa)₂DMSO/MeOH (1:2)86
6Pd(tfa)₂THF/MeOH (1:1)35
7Pd(tfa)₂CH₂Cl₂/MeOH (1:1)23
8Pd(tfa)₂DMF/MeOH (1:1)41

Table 1: Optimization of the cyclization-carbonylation reaction of N-benzyl-1-(2-aminophenyl)prop-2-yn-1-ol. Data sourced from rsc.org.

As shown in the table, neither methanol nor DMSO alone provides a good yield. However, a mixed DMSO/MeOH solvent system dramatically improves the yield, with ratios around 1:1 to 1:2 being optimal. rsc.org This synergistic effect likely arises from the ability of DMSO to coordinate with the palladium center and facilitate the catalytic cycle, while methanol acts as the nucleophile to form the methyl ester. Other solvent mixtures were found to be less effective. rsc.org

Detailed Mechanistic Investigations of Derivatization Reactions

Once the methyl 1-benzyl-1H-indole-2-carboxylate scaffold is synthesized, it can be further functionalized to create more complex molecules. Palladium-catalyzed C-H activation and cross-coupling reactions are powerful tools for such derivatizations.

Mechanistic studies on the derivatization of related indole-carboxylic acids provide significant insight. A study on the palladium-catalyzed C-H activation of indole-carboxylic acids with benzyl (B1604629) alcohols revealed that the reaction proceeds via a domino protocol involving C3-H bond activation/benzylation and subsequent benzylic C-H functionalization. mdpi.com

A proposed mechanism suggests the formation of an (η³-benzyl)palladium(II) complex from the oxidative addition of benzyl alcohol to a Pd(0) species. This electrophilic palladium complex then activates the C-H bond at the C3-position of the indole. mdpi.com Deuterium (B1214612) labeling studies showed significant deuterium incorporation at the C3-position when the reaction was conducted in D₂O, supporting the C-H activation mechanism. mdpi.com Interestingly, the study noted that while an indole with a 2-carboxylic acid showed high deuterium incorporation (81%), the corresponding ethyl ester resulted in no reaction (3% incorporation), suggesting the free carboxylic acid plays a crucial role as a directing group for the C3-H palladation. mdpi.com This implies that for the derivatization of this compound, alternative C-H activation strategies might be necessary, or the ester may need to be hydrolyzed first if C3-functionalization is desired via this specific pathway.

A more general approach for derivatization is the Heck reaction, which couples the indole ring with an alkene. byjus.comorganic-chemistry.org The catalytic cycle of the Heck reaction typically involves:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) species. For derivatizing the indole, this would involve a pre-halogenated indole substrate.

Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium complex and inserts into the aryl-palladium bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The base used in the reaction regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. byjus.com

This reaction is highly versatile and can be used to introduce a variety of functionalized side chains onto the indole nucleus, typically at the C3 position for electron-rich indoles, though regioselectivity can be controlled by directing groups or specific reaction conditions.

Applications of Methyl 1 Benzyl 1h Indole 2 Carboxylate As a Key Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Indole-Fused Polycycles

The strategic placement of functional groups on the methyl 1-benzyl-1H-indole-2-carboxylate scaffold makes it an excellent starting point for the synthesis of intricate indole-fused polycyclic systems. These complex structures are often found in biologically active natural products and pharmacologically relevant molecules.

One common strategy involves the functionalization of the indole (B1671886) core, followed by intramolecular cyclization reactions to build additional rings. For instance, while direct examples using this compound are not extensively documented in readily available literature, analogous structures such as 1-benzyl-3-iodo-1H-indole-2-carbonitriles have been effectively used as precursors. These compounds undergo various palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Stille, and Heck) to introduce diverse substituents at the C3 position, which can then participate in cyclization reactions to form polycyclic systems.

Another powerful approach is the use of multicomponent reactions. For example, indole-2-carboxylic acids, which can be readily obtained from their methyl esters, are valuable components in reactions like the Ugi four-component reaction. This strategy allows for the rapid assembly of complex acyclic intermediates that can subsequently be cyclized to afford polycyclic structures like indolo[3,2-c]quinolinones. researchgate.net The synthesis of indolo[2,3-b]quinolines, another important class of fused polycycles, has been achieved from precursors like 3-acetyl-N-alkyl-2-chloroindoles, highlighting the utility of functionalized indoles in building such complex frameworks. nih.gov Furthermore, 3,3'-diindolylmethanes have been utilized as substrates to access diverse molecular scaffolds, including indolo[2,3-b]quinolines, through oxidative cyclization. acs.org

Table 1: Examples of Synthetic Strategies towards Indole-Fused Polycycles from Indole Precursors

Precursor TypeReaction TypeResulting PolycycleReference
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePalladium-catalyzed cross-coupling and cyclizationVarious indole-fused polycycles
Indole-2-carboxylic acidUgi four-component reaction and Pd-catalyzed cyclizationIndolo[3,2-c]quinolinones researchgate.net
3-Acetyl-N-alkyl-2-chloroindoleVisible light-induced one-step reactionN-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines nih.gov
3,3'-DiindolylmethaneDDQ-mediated oxidative cyclizationIndolo[2,3-b]quinolines acs.org

Scaffold for the Development of Novel Organic Materials with Specific Properties

The inherent electronic properties of the indole nucleus make it an attractive component for the design of novel organic materials with specific optical and electronic functionalities. The this compound scaffold can be incorporated into polymeric structures or used as a building block for functional small molecules.

Indole-based polymers have shown promise in various applications. For example, poly(N-arylene diindolylmethane)s have been synthesized and shown to exhibit good thermal stability and strong solid-state fluorescence, with some derivatives acting as good blue-light emitters. rsc.org The electrochemical activity of the indole ring also allows for cross-linking, which can be utilized to form functional films. rsc.org

In the realm of polyesters, indole-based dicarboxylate monomers, synthesized from methyl indole-3-carboxylate (B1236618), have been polymerized with aliphatic diols to create new polyesters with high glass-transition temperatures and good thermal stability. nih.govacs.org These materials are being explored as potential bio-based alternatives to traditional fossil-fuel-derived plastics. nih.gov

Furthermore, the rigid and planar nature of fused indole systems, such as indolocarbazoles, makes them excellent candidates for applications in organic light-emitting diodes (OLEDs). These derivatives can be used as host materials or emitters, contributing to high efficiency and stability in OLED devices. researchgate.net The ability to functionalize the indole core allows for the fine-tuning of the electronic properties of these materials. researchgate.net

Integration into Diverse Heterocyclic Compound Libraries

The creation of diverse libraries of small molecules is a cornerstone of modern drug discovery. This compound and its derivatives are valuable scaffolds for the construction of such libraries due to the multiple points of diversification they offer.

Multicomponent reactions (MCRs) are particularly well-suited for library synthesis. The Ugi four-component reaction, for example, can utilize indole-2-carboxylic acids (derived from the corresponding methyl ester) to rapidly generate a wide array of peptide-like bis-amides. wikipedia.orgresearchgate.netresearchgate.net This approach allows for the introduction of diversity at four different positions in a single synthetic step, leading to the creation of large and structurally diverse compound libraries. wikipedia.org

Beyond MCRs, the functional handles on the indole-2-carboxylate (B1230498) scaffold can be exploited for library synthesis. For example, libraries of indole-2-carboxamides have been synthesized by coupling indole-2-carboxylic acids with a variety of amines. mdpi.comnih.gov Similarly, a library of N-benzyl-1H-indole-2-carbohydrazides was prepared by reacting substituted benzyl (B1604629) hydrazines with 1H-indole-2-carboxylic acid. mdpi.com These libraries have been screened for various biological activities, including anticancer and antiviral properties. mdpi.comrsc.org

Table 2: Examples of Heterocyclic Libraries from Indole-2-Carboxylic Acid Derivatives

Library TypeSynthetic StrategyDiversity ElementsReference
Indolo[3,2-c]quinolinonesUgi reaction followed by Pd-catalyzed cyclizationAldehydes, amines, isocyanides, substituted indole-2-carboxylic acids researchgate.net
Indole-2-carboxamidesAmide couplingVarious amines mdpi.comnih.gov
N-Benzyl-1H-indole-2-carbohydrazidesAmide couplingSubstituted benzyl hydrazines mdpi.com
HIV-1 Integrase InhibitorsBuchwald-Hartwig reaction and other modificationsSubstituted anilines and other functional groups rsc.org

Strategies in Scaffold Diversification and Chemical Space Exploration for Analog Synthesis

The exploration of chemical space around a core scaffold is crucial for optimizing the properties of a lead compound in drug discovery or materials science. The this compound scaffold offers numerous avenues for diversification to generate a wide range of analogs.

One key strategy is the functionalization of the indole ring at various positions. As mentioned earlier, palladium-catalyzed cross-coupling reactions on halogenated indole precursors are a powerful tool for introducing a wide variety of substituents, including aryl, alkyl, and alkynyl groups. This allows for a systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of the molecule.

Diversity-oriented synthesis (DOS) is another important concept, which aims to generate structurally diverse and complex molecules from a common starting material. whiterose.ac.uk The this compound scaffold is an ideal starting point for DOS, as the ester and the benzyl group can be modified, and the indole ring can be further functionalized to create a wide array of different molecular architectures.

Computational tools are also increasingly being used to guide the exploration of chemical space. By generating virtual libraries of analogs and predicting their properties, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. The goal is to populate the chemical space around the core scaffold with molecules that have a range of properties, allowing for a comprehensive understanding of the SAR and the identification of compounds with optimal characteristics.

Future Prospects and Emerging Research Areas in Methyl 1 Benzyl 1h Indole 2 Carboxylate Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred significant innovation in the synthesis of indole (B1671886) derivatives, including methyl 1-benzyl-1H-indole-2-carboxylate. Research is increasingly focused on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient processes.

Key green methodologies being explored include:

Continuous Flow Synthesis: This technique is replacing traditional batch processing, offering superior control over reaction parameters, enhanced safety, and easier scalability. For instance, the Reissert indole synthesis, which produces indole-2-carboxylic acid derivatives, has been adapted to flow systems. This method allows for the reductive cyclization of o-nitrobenzylcarbonyl compounds, and when implemented in a flow reactor, it can significantly reduce reaction times compared to batch and even microwave-assisted methods. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of indole-2-carboxylic acid esters, microwave heating, particularly when combined with green solvents like ionic liquids, can lead to rapid reactions and excellent yields (up to 97%) under controlled conditions. researchgate.net This approach offers a substantial improvement over conventional heating methods, which often require longer reaction times and higher temperatures. mdpi.comresearchgate.net

Mechanochemistry: Ball-milling and other mechanochemical techniques provide a solvent-free or low-solvent alternative to traditional synthesis. rsc.org These methods, driven by mechanical force, can enhance reaction rates and unlock new reaction pathways. rsc.org While specific applications to this compound are still emerging, the successful use of mechanochemistry for related transformations, such as the reduction of nitroarenes, highlights its potential for the sustainable synthesis of indole precursors. rsc.orgacs.org

Aqueous Phase and Catalytic Reactions: The use of water as a solvent is a primary goal of green chemistry. Palladium-catalyzed C-H activation and amination reactions have been successfully carried out in aqueous media, demonstrating the feasibility of synthesizing indole-2-carboxylates without volatile organic solvents. nih.gov These catalytic systems often employ molecular oxygen as the terminal oxidant, further enhancing their environmental credentials. nih.gov

Green MethodologyKey AdvantagesApplication to Indole-2-Carboxylates
Continuous Flow Enhanced safety, scalability, precise control, reduced reaction time.Used in Reissert and Hemetsberger-Knittel indole syntheses for producing indole-2-carboxylic acid derivatives. mdpi.com
Microwave-Assisted Rapid heating, shorter reaction times, improved yields.Effective for synthesizing indole-2-carboxylic acid esters, especially with ionic liquids. researchgate.net
Mechanochemistry Solvent-free or minimal solvent, high efficiency.Potential for precursor synthesis, such as nitroarene reductions. rsc.orgacs.org
Aqueous Catalysis Eliminates organic solvents, uses clean oxidants (O2).Demonstrated for Pd-catalyzed C-H amination to form the indole core. nih.gov

Exploration of Novel Reactivity and Selectivity Patterns

Chemists are continually exploring novel ways to functionalize the indole nucleus, aiming to create derivatives with unique properties. For this compound, research is focused on achieving unprecedented reactivity and controlling selectivity at various positions on the indole ring.

Ligand-Controlled Selectivity: The outcome of transition metal-catalyzed reactions can be precisely controlled by the choice of ligand. In palladium-catalyzed C-H/C-H cross-coupling of N-substituted indoles, tuning the electronic properties of aromatic carboxylate ligands can direct regioselectivity. rsc.org This principle allows for selective coupling between different indole units, a strategy valuable for creating complex molecules. rsc.org A notable example demonstrates that a simple switch of ligand and solvent in a palladium(II)-catalyzed reaction of 2-alkynylanilines can selectively produce either methyl 1-benzyl-1H-indole-3-carboxylates or bis(1-benzyl-1H-indol-3-yl)methanones. rsc.org

Cross-Coupling Reactions: The functionalization of the indole core at position 3 is a common strategy. Research on 1-benzyl-3-iodo-1H-indole-2-carbonitriles, a closely related scaffold, has shown successful Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions. nih.gov These methods allow for the introduction of various substituents, including alkynyl and aryl groups, providing a toolbox for creating diverse derivatives from a common intermediate. nih.gov

Photocatalysis and Metal-Free Reactions: Visible-light photocatalysis represents a green and powerful method for C-H functionalization. researchgate.netacs.org Metal-free, iodine-promoted C-H carbonylation of indoles with phenols has been developed to synthesize indole-3-carboxylates. acs.org Furthermore, organo-photocatalytic methods have been used for the dearomative hydrosilylation of indoles to produce valuable indolinyl silanes, demonstrating the power of light-induced reactions to access novel structures. rsc.org These approaches avoid the cost and toxicity associated with heavy metal catalysts. rsc.org

Reaction TypePosition FunctionalizedKey Features
Ligand-Controlled Coupling C3Pd(II) catalysis; product selectivity (indole-3-carboxylate vs. dimeric ketone) controlled by ligand/solvent choice. rsc.org
Heck/Sonogashira Coupling C3Utilizes a 3-iodoindole precursor to introduce aryl and alkynyl groups. nih.gov
Photocatalytic Carbonylation C3Metal-free conditions using visible light and an iodine promoter to form indole-3-carboxylates. acs.org
Dearomative Hydrosilylation C2/C3Organo-photocatalysis creates indolinyl silanes via a radical coupling process. rsc.org

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical research by accelerating discovery and optimizing processes. For a molecule like this compound, these computational tools offer powerful predictive capabilities.

Prediction of Regioselectivity: One of the major challenges in indole chemistry is controlling the site of reaction (regioselectivity). ML models are being developed to predict the outcome of reactions like electrophilic aromatic substitution and radical C-H functionalization on heterocyclic compounds, including indoles. nih.govresearchgate.netrsc.org These models often combine machine-learned representations with quantum mechanical descriptors to achieve high accuracy, guiding chemists to the optimal conditions to obtain the desired isomer. nih.govrsc.org

Reaction Condition Optimization: AI algorithms, particularly Bayesian optimization, can efficiently navigate complex, multi-dimensional parameter spaces (e.g., temperature, solvent, catalyst concentration) to find the optimal conditions for a chemical reaction with minimal experimentation. preprints.org This can be coupled with automated robotic platforms for high-throughput screening, dramatically accelerating the optimization of synthesis pathways for indole-2-carboxylates. preprints.org

Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule. sciety.org These programs analyze vast databases of known reactions to suggest strategic disconnections, potentially uncovering more sustainable or cost-effective pathways than those designed by human chemists alone. For complex indole derivatives, this can be invaluable for navigating the intricate steps of their construction. sciety.org

AI/ML ApplicationDescriptionImpact on Indole-2-Carboxylate (B1230498) Chemistry
Regioselectivity Prediction ML models (e.g., LightGBM, GNNs) predict the most likely site of reaction on the indole ring. nih.govrsc.orgReduces trial-and-error experiments; enables rational design of functionalization strategies.
Synthesis Optimization Algorithms (e.g., Bayesian Optimization) identify optimal reaction conditions for yield and purity. preprints.orgAccelerates process development; improves efficiency and reduces waste.
Retrosynthetic Analysis AI suggests multiple pathways to construct the target molecule from simpler precursors. sciety.orgUncovers novel, potentially greener, and more efficient synthetic routes.

Development of Advanced Materials Based on the Indole-2-Carboxylate Framework

While renowned for its role in pharmaceuticals, the indole-2-carboxylate scaffold is also a promising building block for advanced functional materials. Its rigid, aromatic, and electron-rich nature makes it an attractive component for creating polymers with unique electronic and thermal properties.

Conducting Polymers: Polyindoles are a class of conducting polymers that have garnered attention for their high redox activity and excellent thermal stability. researchgate.net By synthesizing monomers containing both indole and other heterocyclic units like carbazole, researchers have created copolymers with tunable electronic properties. nih.gov The resulting polymers, such as P[5In-3Cz], exhibit lower oxidation potentials and optical band gaps compared to their homopolymer counterparts, making them suitable for applications in electronic devices, sensors, and energy storage. nih.gov

High-Performance Polyesters: The indole unit can be used as a sustainable, bio-based aromatic building block for high-quality polyesters. rsc.org Researchers have synthesized indole-based dicarboxylate monomers that, when polymerized with aliphatic diols, yield polyesters with high glass transition temperatures (Tg up to 113 °C) and excellent thermal stability. rsc.orgacs.org These materials can form clear, transparent films and have properties that could rival those of commercial heat-tolerant polyesters derived from non-renewable fossil fuels. rsc.org

Material TypeMonomer/ScaffoldKey Properties & Potential Applications
Conducting Copolymers Carbazolyl-indolesLow oxidation potential, tunable band gap; suitable for organic electronics, sensors. researchgate.netnih.gov
Aromatic Polyesters Indole-based dicarboxylatesHigh glass transition temperature (Tg > 100 °C), thermal stability; potential for packaging, coatings, durable bioplastics. rsc.orgacs.org

Q & A

Q. Q1. What are the standard synthetic routes for preparing methyl 1-benzyl-1H-indole-2-carboxylate, and what critical reaction conditions influence yield?

Methodological Answer: A common method involves reacting ethyl-1H-indole-2-carboxylate with benzyl halides or benzyl alcohols under basic conditions. For example, sodium ethoxide in DMF facilitates nucleophilic substitution at the indole nitrogen, followed by esterification to yield the methyl ester . Key factors include:

  • Catalyst selection : Sodium ethoxide or similar bases optimize deprotonation of the indole N–H group.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Temperature control : Reactions typically proceed at 80–100°C to avoid side products like over-alkylation .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify benzyl group integration (δ ~4.8–5.2 ppm for –CH2_2) and ester carbonyl signals (δ ~165–170 ppm) .
  • X-ray crystallography : Programs like SHELX refine crystal structures, resolving ambiguities in substituent positioning (e.g., distinguishing N1 vs. C3 benzylation) .

Advanced Research Questions

Q. Q3. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Contradictions in bond angles or torsional parameters may arise from:

  • Twinned crystals : Use SHELXL’s TWIN command to model overlapping lattices .
  • Disorder modeling : Partial occupancy refinement in SHELX accounts for dynamic substituent orientations (e.g., benzyl group rotation) .
  • Validation tools : Cross-check with ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding networks .

Q. Q4. What experimental strategies are recommended for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

Physicochemical profiling : Measure logP (octanol-water partition coefficient) to predict bioavailability .

Degradation studies : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis exposure) to identify breakdown products .

Ecotoxicology assays : Use in vitro models (e.g., zebrafish embryos) to assess acute toxicity (LC50_{50}) and bioaccumulation potential .

Q. Q5. How should researchers address low reproducibility in pharmacological assays involving this compound?

Methodological Answer:

  • Batch standardization : Ensure consistent purity via HPLC (≥95% by area normalization) and elemental analysis .
  • Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation in aqueous media .
  • Positive controls : Include reference compounds (e.g., indomethacin for COX inhibition assays) to validate assay conditions .

Safety and Handling

Q. Q6. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (H335) .
  • Waste disposal : Segregate organic waste in halogen-resistant containers for incineration .

Q. Q7. How should accidental exposure to this compound be managed?

Methodological Answer:

  • Dermal contact : Immediately rinse with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Ingestion : Do not induce vomiting; administer activated charcoal (1 g/kg body weight) and transport to a healthcare facility .

Data Analysis and Interpretation

Q. Q8. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50_{50} values .
  • ANOVA with post-hoc tests : Use Tukey’s HSD to compare treatment groups in multi-dose experiments .

Q. Q9. How can researchers validate computational docking predictions for this compound’s biological targets?

Methodological Answer:

  • Crystallographic validation : Co-crystallize the compound with the target protein (e.g., kinase) and compare docking poses with empirical electron density maps .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala scanning) at predicted binding residues to confirm functional relevance .

Experimental Design

Q. Q10. What controls are essential in in vitro assays to ensure reliable results?

Methodological Answer:

  • Vehicle controls : Include solvent-only groups (e.g., DMSO) to rule out solvent effects .
  • Blinding : Randomize sample coding to minimize observer bias in endpoint measurements .
  • Replication : Use ≥3 biological replicates to account for inter-assay variability .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.